Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate

Critical micelle concentration Stearylamide sulfosuccinate Surfactant aggregation

Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate (CAS 94213-61-3) is a stearoyl-derived anionic sulfosuccinate surfactant belonging to the fatty acid alkanolamide sulfosuccinate subclass. Its molecular formula is C26H47NNa2O9S (MW ~595.7 g/mol), and it is structurally distinguished by a saturated C18 alkyl chain linked via an amide bond to a hydroxyethyl spacer, which is further esterified to a sulfonated succinate head group.

Molecular Formula C26H47NNa2O9S
Molecular Weight 595.7 g/mol
CAS No. 94213-61-3
Cat. No. B12692651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate
CAS94213-61-3
Molecular FormulaC26H47NNa2O9S
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C26H49NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-26(32)23(22-25(30)31)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,30,31)(H,33,34,35);;/q;2*+1/p-2
InChIKeyJIILLPMUDWEWBE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate (CAS 94213-61-3): Procurement-Relevant Identity and Class Positioning


Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate (CAS 94213-61-3) is a stearoyl-derived anionic sulfosuccinate surfactant belonging to the fatty acid alkanolamide sulfosuccinate subclass [1]. Its molecular formula is C26H47NNa2O9S (MW ~595.7 g/mol), and it is structurally distinguished by a saturated C18 alkyl chain linked via an amide bond to a hydroxyethyl spacer, which is further esterified to a sulfonated succinate head group . This architecture places it among high-molecular-weight, multifunctional surfactants used primarily in personal care and industrial formulations where mildness, foam quality, and hard-water tolerance are concurrently required.

1 Stearoyl (C18) amide–hydroxyethyl sulfosuccinate architecture
2 Reported hard-water foam tolerance and lime soap dispersion
3 Multifunctional surfactant–hydrotrope for concentrate systems

Why Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate Cannot Be Replaced by Generic Sulfosuccinates


Superficially related sulfosuccinates—such as disodium stearyl sulfosuccinate (CAS 65277-59-0) or disodium laureth sulfosuccinate (CAS 40754-59-4)—differ fundamentally in linker chemistry, alkyl chain length, and head-group hydration. The target compound incorporates a stearoyl (C18) amide and a hydroxyethyl spacer, which jointly modulate micellization thermodynamics, foam rheology, and calcium-ion tolerance in ways that simple ester-linked or shorter-chain sulfosuccinates do not replicate [1]. Patent literature explicitly notes that selection of the fatty acid alkanolamide scaffold improves foam stability under hard-water and grease-load conditions relative to conventional sulfosuccinate esters [2]. Consequently, procurement decisions based solely on the “sulfosuccinate” class label risk underperformance in formulations that demand balanced foam persistence, low-temperature clarity, and skin-mildness profiles simultaneously.

Amide linker and C18 chain may shift micellization and foam rheology relative to shorter-chain ester sulfosuccinates.

Hydroxyethyl contribution to calcium tolerance and foam creaminess may be absent in non-hydroxylated analogs.

Class-level foam stability under grease load may not transfer directly to all generic sulfosuccinate selections.

Quantitative Differentiation Evidence for Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate


Critical Micelle Concentration (CMC) of Structurally Analogous Stearylamide Sulfosuccinate vs. Commercial Short-Chain Sulfosuccinate

The closest structurally characterized analog, disodium N-stearylamide sulfosuccinate monoester (DSS, lacking only the hydroxyethyl substituent present in CAS 94213-61-3), exhibits a CMC of 121.60 mg·L⁻¹ in pure water at ambient temperature, as determined by surface tension titration [1]. In contrast, disodium lauryl sulfosuccinate (C12 chain) typically displays a CMC approximately one order of magnitude higher (~1000–2000 mg·L⁻¹), while dioctyl sodium sulfosuccinate (AOT) has a reported CMC of ~2.5 × 10⁻³ mol·L⁻¹ (~1,100 mg·L⁻¹) [2]. The ~8–16× lower CMC of the C18 amide-linked scaffold indicates that micelle formation occurs at substantially lower bulk concentrations, a property further modulated by the hydroxyethyl group’s hydrogen-bonding capacity, which can depress CMC by an additional 10–30% relative to the non-hydroxylated analog based on known structure–CMC relationships for ethoxylated sulfosuccinates [3].

CMC reduction
Reported
~8–16× lower
Supports reduced-use-level evaluation in formulation screening
Analog DSS data; hydroxyethyl adjustment included
Critical micelle concentration Stearylamide sulfosuccinate Surfactant aggregation

Surface Tension at CMC (γcmc) Comparison: Stearylamide Sulfosuccinate Scaffold vs. Common Anionic Surfactants

The DSS analog achieves a γcmc of 44.15 mN·m⁻¹, reflecting moderate equilibrium surface tension reduction capability [1]. This value is comparable to sodium lauryl ether sulfate (SLES, 2 EO; γcmc ≈ 28–35 mN·m⁻¹) but higher than that of sodium lauryl sulfate (SLS, γcmc ≈ 25–30 mN·m⁻¹), indicating that the C18 sulfosuccinate scaffold prioritizes mildness and foam stability over maximal surface tension depression [2]. The hydroxyethyl group in CAS 94213-61-3 is anticipated to modestly increase γcmc (to an estimated 45–48 mN·m⁻¹) while improving water solubility and reducing the Krafft point relative to the non-hydroxylated DSS, based on the known effect of ethylene oxide insertion in sulfosuccinate series [3]. For procurement decisions, this balanced surface activity profile is advantageous when aggressive detergency must be deliberately moderated—e.g., in mild facial cleansers or baby shampoos.

γcmc comparison
Cross-study
~1.3–1.8× higher
Moderate surface activity may align with mildness-focused formulations
Class-level comparison; Wilhelmy plate method
Surface tension reduction γcmc Stearylamide sulfosuccinate

Foam Stability Under Hard-Water and Grease-Load Conditions: Fatty Alkanolamide Sulfosuccinates vs. Conventional Sulfosuccinate Esters

US Patent Application 20070066506 explicitly teaches that sulfosuccinates incorporating a fatty acid alkanolamide spacer (R3CONR4(CH2)n(OCH2CH2)m—) deliver superior foam stability in the presence of water hardness and grease load compared to conventional sulfosuccinate esters lacking the amide linkage [1]. The foam height and foam decay kinetics for these novel sulfosuccinates were described as “superior to those of the prior art,” with the patent specifically citing disodium PEG-2 oleamido sulfosuccinate (Standapol® SH 100) and disodium PEG-4 cocoamido MIPA-sulfosuccinate (Rewopol® SBZ) as baseline references [2]. The independent study on DSS (stearylamide sulfosuccinate) confirms “good foaming power and foam persistence, suitable for use as foaming and foam stabilizing agent” [3]. CAS 94213-61-3, bearing both the stearamide linkage and a hydroxyethyl group, is positioned within this claimed performance envelope, with the hydroxyethyl moiety expected to further enhance foam creaminess and wetting characteristics as documented for analogous hydroxyethyl-containing surfactants [4].

Foam persistence
Class-level
Qualitatively superior
Patent-level disclosure; foam stability under hard water reported
Data to verify per specific formula and grease load
Foam stability Hard water tolerance Grease load Sulfosuccinate patent

Calcium Soap Dispersion and Hard-Water Stability: Amide-Containing Sulfosuccinates vs. Simple Alkyl Sulfosuccinates

The DSS study reported that stearylamide sulfosuccinate exhibits “good lime soap dispersing power” and stability in hard water [1]. This is consistent with the broader sulfosuccinate class behavior, where the sulfonate head group provides superior calcium-ion tolerance compared to carboxylate or sulfate surfactants . The amide linkage in the hydrophobic tail further contributes to calcium soap dispersion by interfering with the crystallization of calcium stearate [2]. CAS 94213-61-3, with its additional hydroxyethyl group, is expected to exhibit at least equivalent lime soap dispersing power relative to DSS, as increased head-group hydration typically enhances compatibility with divalent cations [3]. In contrast, simple fatty acid soaps (e.g., sodium stearate) precipitate quantitatively as calcium soaps at water hardness levels above approximately 100 ppm CaCO₃, rendering them ineffective as primary surfactants in hard water [4].

Lime soap dispersion
Class-level
Good dispersing power
May support hard-water formulation screening
Analog DSS study; no precipitation at 150–350 ppm CaCO₃
Lime soap dispersing power Calcium tolerance Hard water stability Sulfosuccinate

Mildness Profile: Sulfosuccinate Class vs. Sulfate-Based Primary Surfactants in Zein Solubilization and Patch Testing

Sulfosuccinate surfactants as a class are consistently documented to be substantially milder to skin and ocular mucosa than alkyl sulfate and alkyl ether sulfate surfactants. In Zein protein solubilization assays—a widely used in vitro predictor of skin irritation potential—sulfosuccinates typically yield Zein solubilization values of 50–150 mg per 100 mL of 1% active surfactant solution, compared to 400–600 mg for sodium lauryl sulfate (SLS) and 250–350 mg for sodium laureth sulfate (SLES, 2 EO) [1]. Disodium laureth sulfosuccinate has been specifically shown to be mild to skin even at high concentrations [2]. While no published Zein data exist specifically for CAS 94213-61-3, its structural similarity to disodium stearamido MEA-sulfosuccinate—which is categorized as a “very mild, high foaming surfactant with significantly reduced irritation potential to both skin and eyes” —supports the expectation that it resides in the same mildness tier. The long C18 chain further contributes to mildness by reducing the surfactant monomer concentration available to penetrate the stratum corneum, a well-established chain-length effect [3].

Zein mildness
Class-level
~3–10× lower
Supports mildness screening for personal care procurement
Sulfosuccinate class data; no compound-specific assay
Skin mildness Zein test Ocular irritation Sulfosuccinate safety

Emulsification and Hydrotrope Function: Stearamide Sulfosuccinate vs. Conventional Nonionic Emulsifiers

The DSS study characterized the emulsifying power of stearylamide sulfosuccinate as “moderate” [1], which positions it as a secondary emulsifier and hydrotrope rather than a primary emulsifier—a role consistent with the structural design of alkanolamide sulfosuccinates as co-surfactants that improve the solubility of poorly water-soluble ingredients [2]. Disodium stearyl sulfosuccinate is specifically described as a hydrotrope that “increases the solubility of a substance that is only sparingly soluble in water” [3]. The hydroxyethyl moiety in CAS 94213-61-3 is expected to enhance this hydrotropic function, as ethoxylation is a well-known strategy for improving solubilization capacity in sulfosuccinate series [4]. For procurement in formulations containing lipophilic actives (e.g., fragrances, emollients, botanical extracts), this dual surfactant–hydrotrope functionality reduces the need for dedicated solubilizers such as PEG-40 hydrogenated castor oil.

Emulsification Hydrotrope Solubilization Stearamide sulfosuccinate

High-Value Application Scenarios for Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate Based on Quantitative Differentiation


Premium Mild Facial Cleansers and Baby Shampoos Requiring Low CMC and Documented Sulfosuccinate-Class Mildness

Formulations targeting sensitive skin, infant care, or periocular use demand surfactants that deliver effective cleansing at low concentrations while minimizing the risk of barrier disruption. The low CMC of the stearylamide sulfosuccinate scaffold (~121.60 mg·L⁻¹ for DSS; projected 85–110 mg·L⁻¹ for CAS 94213-61-3) [1] enables formulators to use lower active concentrations than would be required for shorter-chain sulfosuccinates, reducing the total surfactant load contacting the skin. Combined with the well-established sulfosuccinate class mildness profile—3–10× lower Zein solubilization than sulfate counterparts [2]—this compound is a rational primary or co-surfactant choice for premium mildness formulations where irritation risk is the paramount procurement criterion.

Hard-Water-Tolerant Foaming Formulations for Geographies with High Mineral Content in Tap Water

The lime soap dispersing power of stearylamide sulfosuccinate [3] and the patent-documented foam stability superiority of alkanolamide sulfosuccinates under hard-water and grease-load conditions [4] make CAS 94213-61-3 particularly suited for rinse-off products marketed in hard-water regions. Unlike fatty acid soaps that precipitate as scum, or sulfates that exhibit elevated Krafft points and reduced foam in the presence of Ca²⁺/Mg²⁺, this compound maintains functional performance. Procurement for products destined for markets with water hardness exceeding 200 ppm CaCO₃ should prioritize surfactants with demonstrated calcium tolerance to avoid post-market foam-quality complaints.

Multifunctional Surfactant–Hydrotrope in Concentrated Liquid Detergent or Personal Care Concentrates

Concentrated formulations (e.g., 2×–4× liquid laundry detergents, super-concentrated shampoo bars, or waterless cleansing systems) require ingredients that combine surfactant activity with solubilizing power to maintain clarity and prevent phase separation of hydrophobic additives. The moderate emulsifying power and hydrotropic behavior documented for stearylamide sulfosuccinate [5], amplified by the hydroxyethyl group’s hydration contribution, position CAS 94213-61-3 as a dual-function ingredient that can partially replace dedicated nonionic solubilizers (e.g., PEG-40 hydrogenated castor oil) while contributing to the cleansing foam profile. This reduces the number of SKUs in the procurement portfolio and simplifies concentrate formulation.

Foam-Boosting Co-Surfactant in Sulfate-Free or Low-Sulfate Cleansing Systems

Sulfate-free formulations frequently suffer from poor foam volume, weak foam texture, or rapid foam collapse. The stearylamide sulfosuccinate class is recognized for producing “rich, fine, and persistent foam” suitable for use as a foam-boosting co-surfactant [1]. The patent literature explicitly notes synergistic foaming behavior when alkanolamide sulfosuccinates are combined with alkylamidobetaines at ratios of 40:60 to 60:40 [4]. For procurement strategies centered on sulfate-free platform development, this compound offers a route to match the foam sensory attributes that consumers associate with sulfate-containing benchmarks, without compromising mildness or introducing sulfate labeling concerns.

Application
Selection Property
Validation Focus
Mild facial cleansers / baby shampoos
Low CMC and sulfosuccinate-class mildness profile
Zein solubilization and barrier disruption endpoints
Hard-water foaming rinse-off products
Calcium-tolerant foam persistence
Foam stability under Ca²⁺/Mg²⁺ load and grease challenge
Concentrated liquid detergents / surfactant–hydrotrope systems
Multifunctional surfactant and hydrotropic behavior
Solubilization capacity and phase stability in concentrates
Sulfate-free foam-boosting co-surfactant
Rich, persistent foam and synergy with betaines
Foam volume and texture in sulfate-free chassis
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